Cyclobutaneacetic acid, 3-acetyl-

Description

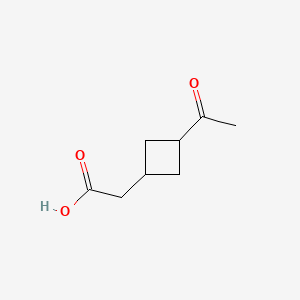

Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- (CAS 473-72-3), commonly known as pinonic acid, is a bicyclic carboxylic acid derivative with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . Its structure features a strained cyclobutane ring substituted with an acetyl group at the 3-position and two methyl groups at the 2,2-positions (Figure 1).

Key Physicochemical Properties :

- Boiling point: ~258.19°C (estimate)

- Density: ~1.0655 g/cm³

- pKa: ~4.72 (predicted)

- Stereochemistry: (1R,3R)-relative configuration

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(3-acetylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H12O3/c1-5(9)7-2-6(3-7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |

InChI Key |

CVUWAAYXWQKWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3-oxo Cyclobutanecarboxylic Acid Intermediate

A prominent route to cyclobutane derivatives with acetyl groups involves the preparation of 3-oxocyclobutanecarboxylic acid as a key intermediate. The method, detailed in a patent (CN103467270A), includes the following steps:

Step 1: Formation of Methyl Triphenylphosphine Iodide

Triphenylphosphine reacts with methyl iodide in tetrahydrofuran at room temperature for 12–24 hours to yield methyl triphenylphosphine iodide as a white solid.Step 2: Generation of Organolithium Intermediate

Methyl triphenylphosphine iodide is dissolved in toluene and treated with n-butyllithium in hexane at low temperatures (-5 to 0 °C), followed by reaction with epoxy chloropropane and phenyl aldehyde under controlled temperature conditions (-50 to 30 °C). This sequence yields 3-benzylidene cyclobutanol after purification.Step 3: Conversion to 3-Benzylidene Cyclobutyl Carboxylic Acid

3-Benzylidene cyclobutyronitrile is hydrolyzed in aqueous ethanolic NaOH solution at elevated temperatures (70–90 °C) for 6–12 hours, followed by acidification and extraction to isolate the carboxylic acid.Step 4: Ozonolysis to 3-oxo Cyclobutanecarboxylic Acid

The 3-benzylidene cyclobutyl carboxylic acid is subjected to ozonolysis in methylene dichloride at -50 to -60 °C, followed by reductive work-up with dimethyl sulfide and extraction to yield 3-oxo cyclobutanecarboxylic acid with yields reported between 78% and 84%.

This intermediate can be further manipulated to introduce the acetyl group at the 3-position of the cyclobutane ring, effectively preparing cyclobutaneacetic acid, 3-acetyl- derivatives.

Grignard Reaction Approach to Hydroxy and Acetyl Derivatives

An alternative synthetic route involves the use of Grignard reagents to functionalize cyclobutane carboxylic acid derivatives:

Synthesis of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid

Starting from 3-oxocyclobutane carboxylic acid, methylmagnesium chloride (a Grignard reagent) is added dropwise in tetrahydrofuran under nitrogen at low temperature (-32 °C). The reaction mixture is then warmed to room temperature and stirred overnight. After quenching and extraction, the hydroxy-substituted cyclobutane carboxylic acid is isolated with a yield of approximately 39.4%.Acetylation to Form 3-acetyl Derivatives

The hydroxy-substituted cyclobutane carboxylic acid or its amine derivatives can be acetylated using acetylating agents such as acetyl chloride or acetic anhydride in the presence of bases like triethylamine at low temperatures (0 °C). This step introduces the acetyl group at the 3-position, furnishing cyclobutaneacetic acid, 3-acetyl- or related amide derivatives.

Photocycloaddition and Subsequent Functionalization

A more complex method involves [2+2] photocycloaddition reactions:

Formation of 2,2-dichloro-3-phenylcyclobutan-1-one

Dichloroketene generated by reduction of trichloroacetyl chloride reacts with styrene under UV light to form the cyclobutanone intermediate.Reduction and Reductive Amination

The dichlorocyclobutanone is reduced with zinc/acetic acid to phenylcyclobutanone, which can then be converted to aminocyclobutane derivatives via reductive amination.

While this method primarily targets aminocyclobutane derivatives, it demonstrates the versatility of cyclobutane ring construction and functionalization strategies relevant to preparing substituted cyclobutaneacetic acids.

Comparative Summary of Preparation Methods

| Methodology | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium-mediated synthesis | Formation of methyl triphenylphosphine iodide, epoxy chloropropane reaction, ozonolysis | 78–84% (for 3-oxo intermediate) | High purity, well-defined steps | Requires low temperature control, multiple steps |

| Grignard reaction | Addition of methylmagnesium chloride to 3-oxocyclobutane carboxylic acid, acetylation | ~39% (hydroxy acid intermediate) | Straightforward, uses common reagents | Moderate yield, requires inert atmosphere |

| Photocycloaddition route | [2+2] cycloaddition, reduction, reductive amination | Not specified | Access to diverse derivatives | Non-selective, potential side products |

Research Findings and Notes

The organolithium approach provides a robust pathway to 3-oxo cyclobutanecarboxylic acid, a versatile intermediate for further functionalization including acetylation.

Grignard reactions, although classical, offer a direct method to introduce hydroxy and subsequently acetyl groups on the cyclobutane ring, with stereochemical control possible depending on reaction conditions.

Photocycloaddition methods, while innovative, suffer from selectivity issues and are less commonly used for direct synthesis of cyclobutaneacetic acid derivatives but are valuable for synthesizing related cyclobutane compounds.

Automated synthesis platforms are emerging, potentially enabling streamlined preparation of complex cyclobutane derivatives, though specific applications to cyclobutaneacetic acid, 3-acetyl- are yet to be fully realized.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Acetylcyclobutyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.

Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylcyclobutyl)acetic acid involves its interaction with molecular targets and pathways. The acetyl group can participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways. The cyclobutyl ring may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Cyclobutane Derivatives

Pinic Acid (3-Carboxy-2,2-Dimethylcyclobutanecarboxylic Acid)

- Molecular Formula : C₁₀H₁₆O₄

- Key Differences : Replaces the acetyl group with a second carboxylic acid moiety (Figure 2).

- Impact: Increased acidity (dual -COOH groups lower pKa compared to pinonic acid). Higher polarity, influencing solubility in aqueous environments . Role in atmospheric chemistry as a secondary organic aerosol component.

Methyl 3-Amino-2,2-Dimethylcyclobutane-1-Carboxylate Hydrochloride

- Molecular Formula: C₉H₁₆ClNO₂

- Key Differences: Amino and methyl ester substituents replace the acetyl and carboxylic acid groups.

- Impact: Enhanced solubility in polar solvents due to the hydrochloride salt. Potential as a synthetic intermediate in pharmaceuticals, leveraging the cyclobutane scaffold’s conformational rigidity .

Aromatic and Heterocyclic Analogs

3-Acetyl Coumarin Derivatives

- Structure : Aromatic coumarin backbone with a 3-acetyl group.

- Impact: The acetyl group participates in Schiff base formation, enabling applications in antioxidant and antimicrobial agents . Unlike pinonic acid, the planar aromatic system of coumarin allows π-π stacking interactions critical for biological activity.

3-Acetyl Quinoline Derivatives

- Structure: Quinoline ring with a 3-acetyl substituent.

- Impact: Electron-withdrawing acetyl group enhances quinoline’s role as a kinase inhibitor (e.g., DYRK1A/CLK1 inhibitors) . Aromaticity and extended conjugation differ fundamentally from pinonic acid’s strained alicyclic system.

Bioactive 3-Acyl Derivatives

Reutericyclin Analogs

- Structure : Tetramic acid derivatives with variable 3-acyl groups.

- Impact: The 3-acetyl group in reutericyclin is essential for antibacterial activity; substitution with n-butyl improves potency against S. aureus and C. difficile . Highlights the critical role of acyl chain length in modulating membrane-targeting efficacy, a property less explored in pinonic acid derivatives.

3-Acetyl Pyridine Derivatives

- Structure : Pyridine ring with a 3-acetyl group.

- Impact: Forms physiologically relevant metabolites like 3-acetyl pyridine adenine dinucleotide (apAD), implicated in neuronal SARM1 enzyme activity . Contrasts with pinonic acid’s environmental reactivity and lack of reported cofactor roles.

Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa | Key Applications |

|---|---|---|---|---|---|

| Pinonic Acid | C₁₀H₁₆O₃ | 184.23 | 3-Acetyl, 2,2-dimethyl | ~4.72 | Atmospheric chemistry |

| Pinic Acid | C₁₀H₁₆O₄ | 200.23 | 3-Carboxy, 2,2-dimethyl | ~2.5–3.5 | Aerosol chemistry |

| 3-Acetyl Coumarin | C₁₁H₈O₃ | 188.18 | 3-Acetyl, lactone ring | ~7.1 | Antioxidant synthesis |

| Reutericyclin (3-Acetyl) | C₁₄H₁₉NO₃ | 249.31 | Tetramic acid, 3-acetyl | ~3.8 | Antibacterial agents |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetylcyclobutaneacetic acid (Pinonic acid), and how can reaction conditions be optimized for yield?

- Methodological Answer : Pinonic acid (C10H16O3) is synthesized via cycloaddition reactions or oxidation of terpene precursors. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (typically 80–120°C), and solvent polarity to favor cyclobutane ring formation. For example, using trifluoroacetic acid as a catalyst can enhance regioselectivity . Yield improvements (>70%) are achieved through stepwise purification via column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural elucidation of Pinonic acid performed, and what analytical techniques are critical?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) with electron ionization (EI) is standard for identifying Pinonic acid (m/z 184 [M]<sup>+</sup>, base peak at m/z 139 due to cyclobutane ring fragmentation). Nuclear magnetic resonance (NMR) confirms substituents: <sup>1</sup>H NMR shows δ 2.1–2.3 ppm (acetyl group) and δ 1.2–1.4 ppm (dimethyl cyclobutane protons). IR spectroscopy verifies carbonyl stretches at ~1700 cm<sup>-1</sup> .

Q. What are the key physicochemical properties of Pinonic acid relevant to experimental design?

- Methodological Answer : Key properties include logP ~2.1 (indicating moderate lipophilicity), melting point 85–87°C, and solubility in polar aprotic solvents (e.g., DMSO, acetone). These properties guide solvent selection for reactivity studies and formulation in biological assays. Stability tests under varying pH (4–9) reveal decomposition above pH 10, necessitating neutral buffers .

Advanced Research Questions

Q. How does Pinonic acid’s bioactivity compare to structurally related cyclobutane derivatives, and what mechanistic insights exist?

- Methodological Answer : Unlike cyclobutaneacetic acid (lacking the acetyl group), Pinonic acid exhibits microbial growth inhibition (MIC ~50 µg/mL against E. coli). Mechanistic studies suggest its acetyl moiety disrupts membrane integrity via esterase inhibition. Comparative assays using fluorinated analogs (e.g., 2-(3,3-difluorocyclobutyl)acetic acid) show reduced activity, highlighting the acetyl group’s electronic role .

Q. What contradictions exist in reported atmospheric roles of Pinonic acid, and how can experimental design resolve them?

- Methodological Answer : While Pinonic acid is implicated in secondary organic aerosol (SOA) formation, studies conflict on its hygroscopicity (κ = 0.05–0.15). Resolving this requires controlled chamber experiments with humidity gradients (20–90% RH) and particle-phase analysis via aerosol mass spectrometry (AMS). Co-solvent effects (e.g., presence of α-pinene) must be isolated to clarify nucleation pathways .

Q. What strategies address discrepancies in quantifying Pinonic acid in complex matrices (e.g., plant extracts or atmospheric samples)?

- Methodological Answer : Matrix interference in LC-MS/MS can be mitigated using deuterated internal standards (e.g., d3-Pinonic acid) and tandem solid-phase extraction (C18 followed by hydrophilic-lipophilic balance cartridges). Method validation via spike/recovery tests (85–110% recovery) ensures accuracy in low-concentration samples (<1 ppb) .

Q. How can computational modeling predict Pinonic acid’s reactivity in novel synthetic or environmental contexts?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models cyclobutane ring strain (≈25 kcal/mol) and predicts regioselectivity in Diels-Alder reactions. Molecular dynamics simulations (AMBER force field) assess interactions with lipid bilayers, explaining its bioactivity. Validation requires coupling with experimental kinetics (e.g., stopped-flow spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.